3-Nitropyridine 1-oxide
Description
3-Nitropyridine 1-oxide (CAS: Not explicitly stated in evidence; molecular formula inferred as C₅H₄N₂O₃) is a nitro-substituted pyridine derivative where the nitro group (-NO₂) is positioned at the 3rd carbon of the pyridine ring, and the N-oxide group (-N⁺-O⁻) is at the 1st position. This compound is synthesized via oxidation of 3-nitropyridine using reagents like Oxone (potassium peroxymonosulfate) in the presence of sodium bicarbonate and methanol . Key physical properties include a melting point of 158–161°C and distinct NMR spectral data (¹³C NMR δ 172.4, 160.0, etc.) . Its synthesis is part of broader studies on pyridine 1-oxides, which are pivotal intermediates in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
3-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMJTZPDXWLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178774 | |
| Record name | Pyridine, 3-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-01-2 | |
| Record name | Pyridine, 3-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Pyridine 1-Oxide
Reaction Mechanism and Regioselectivity
Direct nitration of pyridine 1-oxide involves electrophilic aromatic substitution, where the N-oxide group activates the ring toward nitration. Theoretical studies suggest that the N-oxide group directs incoming electrophiles to the para (C-4) position due to its strong electron-withdrawing nature. However, under modified conditions—such as mixed acid systems (HNO₃/H₂SO₄) at elevated temperatures (150–200°C)—meta (C-3) nitration becomes feasible, albeit with diminished yields (15–20%). The formation of 3-nitropyridine 1-oxide via this route is often accompanied by regioisomeric byproducts, necessitating rigorous chromatographic purification.
Industrial Challenges
A major limitation of this method is the instability of pyridine 1-oxide under strongly acidic conditions. Prolonged exposure to nitrating mixtures leads to decomposition, as evidenced by the formation of tar-like residues in pilot-scale trials. Furthermore, the requirement for high-temperature reactors increases operational costs, rendering this approach less viable for large-scale production.
Oxidation of 3-Nitropyridine to this compound
Synthesis of 3-Nitropyridine
The precursor 3-nitropyridine is typically synthesized via nitration of pyridine derivatives bearing directing groups. For example, 4-chloropyridine undergoes nitration at the C-3 position using fuming nitric acid (90%) and sulfuric acid at 50–60°C, yielding 4-chloro-3-nitropyridine with 65–70% efficiency. Subsequent hydrodechlorination using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) affords 3-nitropyridine in 85% yield.
Table 1: Nitration Conditions for 3-Nitropyridine Synthesis
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Chloropyridine | HNO₃ (90%), H₂SO₄ | 50–60 | 65–70 | 90 |
| 2-Aminopyridine | HNO₃ (70%), Ac₂O | 25–30 | 55 | 88 |
Oxidation to N-Oxide
3-Nitropyridine is oxidized to the N-oxide using mCPBA in dichloromethane (DCM) at 0–5°C, followed by 24-hour stirring at 20–25°C. The reaction proceeds via a two-electron transfer mechanism, generating m-chlorobenzoic acid as a byproduct. Workup involves pH adjustment to 4–5, filtration to remove the byproduct, and vacuum drying to isolate the target compound.
Table 2: Oxidation of 3-Nitropyridine to this compound
| Parameter | Details |
|---|---|
| Substrate | 3-Nitropyridine (40 g) |
| Oxidizing Agent | mCPBA (91.2 g, 1.5 eq) |
| Solvent | Dichloromethane (320 mL) |
| Temperature | 0–5°C (initial), 20–25°C (reaction) |
| Reaction Time | 24 hours |
| Workup | pH 4–5, filtration, vacuum drying |
| Yield | 95% |
| Purity (HPLC) | 95% |
Sequential Functionalization Strategies
Directed Nitration Using Protecting Groups
Introducing a temporary directing group at the C-4 position of pyridine 1-oxide enables regioselective nitration at C-3. For instance, 4-aminopyridine 1-oxide undergoes nitration at C-3 using acetyl nitrate (AcONO₂) in acetic anhydride, followed by deprotection with hydrochloric acid. This two-step process achieves 75% overall yield but requires stringent control over reaction stoichiometry.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Nitration | Single-step process | Low yield, regioselectivity issues | 15–20 | Limited |
| Oxidation of 3-NP | High yield, high purity | Requires 3-nitropyridine precursor | 90–95 | High |
| Sequential Functional | Improved regioselectivity | Multi-step, costly reagents | 60–75 | Moderate |
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives with higher oxidation states.
Reduction: Formation of 3-aminopyridine 1-oxide.
Substitution: Formation of various substituted pyridine N-oxide derivatives.
Scientific Research Applications
3-Nitropyridine 1-oxide and its derivatives have various applications in organic synthesis, medicinal chemistry, and material science, owing to their unique structural and electronic properties .
Synthesis and Reactivity
One-pot protocol An efficient one-pot protocol can convert easily accessible 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are core structures of many pharmaceutical molecules . This strategy combines a three-step reaction in one pot by progressively adding different reactants . The reaction displays good functional group tolerance and regioselectivity, allowing 3-nitropyridine to be time-efficiently derivatized to functional 2-O,3-N-pyridines suitable for further elaborations .
Alkylation Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to give products of C–H alkylation via vicarious nucleophilic substitution .
Oxyfunctionalization Pyridinols and pyridinamines, derived from pyridine, are important intermediates with many applications in the chemical industry .
π-Hole interactions p-Nitro-pyridine-1-oxide derivatives have a strong propensity to participate in π-hole interactions via the nitro group . The N-oxide group can bond to a BF3 molecule, increasing the intensity of the nitro’s π-hole, which establishes a short contact with the O-atom of the adjacent molecule in the solid state .
Nucleophilic Functionalization A number of new 2-methyl- and 2-arylvinyl-3-nitropyridines were synthesized and their reactions with thiols were studied . It was found that 3-NO2 tends to be selectively substituted under the action of sulfur nucleophiles in the presence of another nucleofuge in position 5 .
Applications
Pharmaceuticals Pyridine derivatives, with C-O and C-N substituents at the 2 and 3 positions, are important building blocks in numerous pharmaceuticals with a wide range of promising biological properties . For instance, GSK2126458, a small-molecule pyridylsulfonamide inhibitor, has been identified as a highly potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) with in vivo activity in both pharmacodynamic and tumor growth efficacy models .
Drug Design N-heterocyclic rings, pyridin-2-ol has considerable chemical and pharmacological importance . Due to a peptidomimetic functionality of 1H-pyridin-2-one tautomer, it plays an essential role as a scaffold in drug design . Pharmacophores containing 1H-pyridin-2-ones are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics and antifungals, anti-allergic drugs and analgesics . Moreover, 1H-pyridin-2-ones are promising compounds for the preparation of modified nucleotides and oligonucleotides .
Mechanism of Action
The mechanism of action of 3-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, π-hole interactions, and coordination with metal ions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the N-oxide group .
Comparison with Similar Compounds
Key Findings :
- Carcinogenicity: The position of the nitro group critically influences carcinogenicity.
- Mechanistic Differences: 4-Nitropyridine 1-oxide and its derivatives (e.g., 3-methyl variant) impair DNA repair in E. coli mutants (e.g., pol A1), whereas 4-nitroquinoline 1-oxide derivatives target eukaryotic systems (e.g., yeast), highlighting divergent biological interactions .
Physicochemical Properties
- Solubility and Stability :
- Spectroscopic Signatures: Fluorinated derivatives (e.g., 3-fluoro-4-nitropyridine-N-oxide) show distinct ¹⁹F NMR shifts (δ -116.71 ppm) compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-Nitropyridine 1-oxide in laboratory settings?
- Methodological Answer: The synthesis of this compound typically involves nitration of pyridine derivatives. A modified Kyodai nitration procedure using ozone and nitrogen dioxide has been reported to achieve regioselective C-nitration at the 3-position of pyridine 1-oxide . For optimized yields, reaction conditions such as temperature (−10°C to 0°C) and stoichiometric control of nitrating agents are critical. Purification via recrystallization or column chromatography is recommended to isolate the product.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Key precautions include:
- Avoiding dust formation by using closed systems and local exhaust ventilation .
- Wearing PPE (e.g., face shields, safety glasses, gloves) compliant with standards like NIOSH or EN 166 .
- Storing the compound in tightly sealed containers in dry, well-ventilated areas away from incompatible substances .
- Disposing of waste through licensed facilities to mitigate environmental risks .
Q. Which spectroscopic techniques are effective in characterizing this compound?
- Methodological Answer:
- Fluorescence Spectroscopy: Useful for detecting pyridine derivatives via coordination with copper(I) iodide complexes, with sensitivity in aqueous or acetonitrile suspensions .
- Infrared (IR) Spectroscopy: Identifies functional groups like nitro and N-oxide moieties; conformational analysis can reveal equatorial/axial preferences of substituents .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide structural confirmation, particularly for regiochemical assignments of nitro groups.
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity of this compound in chemical reactions?
- Methodological Answer: Substituents alter electron distribution and tautomerism, affecting reactivity. For example:
- Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at specific positions .
- Methyl groups at the 3-position (as in 4-Nitro-3-picoline-N-oxide) can sterically hinder reactions or stabilize intermediates . Computational modeling (DFT) is recommended to predict substituent effects on reaction pathways.
Q. How can researchers address contradictions in reported toxicity and environmental impact data for this compound?
- Methodological Answer: When toxicity data is unavailable (e.g., EC50, LC50), apply precautionary principles:
- Use in silico tools like QSAR models to estimate toxicity .
- Conduct bioaccumulation assays (e.g., logP measurements) to assess environmental mobility .
- Cross-reference hazard classifications (e.g., UN transport codes for 3-nitropyridine derivatives) to infer handling risks .
Q. What are the metabolic pathways involving cytochrome P450 enzymes in the biotransformation of this compound?
- Methodological Answer: Cytochrome P450 enzymes mediate N-oxygenation, converting tertiary amines to N-oxides. For this compound:
- Substrate specificity depends on substituent electronic effects; electron-deficient rings may reduce enzymatic activity .
- In vitro assays with liver microsomes and P450 inhibitors (e.g., ketoconazole) can validate metabolic pathways. LC-MS/MS is recommended for metabolite identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
